N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenyloxalamide, also known as MIPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience. MIPO is a synthetic compound that was first synthesized in 2010 by researchers at the University of California, Los Angeles (UCLA).
Scientific Research Applications
Acetylcholinesterase Inhibitors
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenyloxalamide is structurally related to a series of anti-acetylcholinesterase (anti-AChE) inhibitors. Research on similar compounds has shown potent anti-AChE activity, with some compounds demonstrating a selective affinity for AChE over butyrylcholinesterase and significant in vivo effects on acetylcholine content in the rat cerebral cortex (Sugimoto et al., 1995).
α1-Adrenoceptor Antagonists
Compounds with structural similarities to N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenyloxalamide have been synthesized and evaluated as α1-adrenoceptor antagonists. These compounds have shown significant affinity for α1-adrenoceptors, with some having a functional preference for the α1A-adrenoceptor subtype (Rak et al., 2016).
Glycine Transporter 1 Inhibitors
Research into structurally related compounds has led to the identification of potent Glycine Transporter 1 (GlyT1) inhibitors. These inhibitors exhibit favorable pharmacokinetics profiles and can increase glycine concentration in the cerebrospinal fluid of rats, suggesting potential applications in central nervous system disorders (Yamamoto et al., 2016).
CB1 Cannabinoid Receptor Interaction
Studies on compounds similar to N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenyloxalamide have explored their interaction with the CB1 cannabinoid receptor. These studies provide insights into the binding interaction with the receptor, which could be crucial for developing new therapeutic agents (Shim et al., 2002).
Other Applications
Further research into compounds with structural similarities includes exploring their role as inhibitors of HIV-1 replication, their potential in anticancer therapy targeting topoisomerase I, and their use as corrosion inhibitors in mild steel, demonstrating the diverse applications of these chemical structures in various fields of scientific research (Che et al., 2015); (Das et al., 2017).
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-27-15-12-19-16-18(10-11-21(19)27)22(28-13-6-3-7-14-28)17-25-23(29)24(30)26-20-8-4-2-5-9-20/h2,4-5,8-11,16,22H,3,6-7,12-15,17H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSQEOKSGHZIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenyloxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.